N-(2-hydroxyethyl)-2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamide
Description
N-(2-hydroxyethyl)-2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamide is a complex organic compound featuring a naphthalene ring, a tetrazole ring, and a thioacetamide group
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-9-8-16-14(22)10-23-15-17-18-19-20(15)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,21H,8-10H2,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQORCAPUGHDANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting a nitrile with sodium azide in the presence of a catalyst.
Thioacetamide Formation: The thioacetamide group can be introduced by reacting an appropriate acyl chloride with thioacetamide.
Coupling Reactions: The final step involves coupling the naphthalene ring with the tetrazole-thioacetamide intermediate under specific conditions, such as using a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioacetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide: Similar structure but with a phenyl group instead of a naphthalene ring.
N-(2-hydroxyethyl)-2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-(2-hydroxyethyl)-2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamide is unique due to the combination of its naphthalene and tetrazole rings, which confer specific chemical properties and potential biological activities not found in similar compounds.
Biological Activity
N-(2-hydroxyethyl)-2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamide, with the CAS number 878702-92-2, is a complex organic compound featuring a naphthalene ring, a tetrazole ring, and a thioacetamide group. This compound has garnered attention for its potential biological activities, which include interactions with various molecular targets that may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N5O2S. Its structure allows for diverse chemical reactivity, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N5O2S |
| Molecular Weight | 315.37 g/mol |
| CAS Number | 878702-92-2 |
| IUPAC Name | N-(2-hydroxyethyl)-2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrazole Ring : This can be achieved by reacting a nitrile with sodium azide in the presence of a catalyst.
- Thioacetamide Formation : Introduced by reacting an appropriate acyl chloride with thioacetamide.
- Coupling Reactions : The final step involves coupling the naphthalene ring with the tetrazole-thioacetamide intermediate under specific conditions, such as using a base and a solvent like dimethylformamide (DMF).
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The compound's structure enables it to bind to enzymes or receptors, potentially inhibiting or activating various biological pathways. The exact mechanism may vary depending on the target and application.
Antioxidant Activity
Research indicates that compounds containing tetrazole rings often exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases. The thioacetamide component may also contribute to reducing oxidative damage through its reactive sulfur group .
Cytotoxicity and Therapeutic Potential
Several studies have examined the cytotoxic effects of similar compounds on different cell lines:
- Cytotoxicity Studies : Compounds related to thioacetamides have shown varying levels of cytotoxicity against cancer cell lines. For instance, thioacetamide derivatives have been observed to induce apoptosis in certain cancer cells at specific concentrations .
Study on Hepatotoxicity
A notable study explored the hepatotoxic effects of thioacetamide derivatives, revealing that while thioacetamide itself can induce liver damage, its metabolites (like thioacetamide S-oxide) exhibit higher toxicity levels. This suggests that this compound could potentially influence liver function through its metabolites .
Antimicrobial Activity
Research has also indicated that similar compounds exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. The presence of the naphthalene moiety is often linked to enhanced biological activity against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
